molecular formula C18H19F2N5O2S B2791237 1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 869344-53-6

1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Número de catálogo: B2791237
Número CAS: 869344-53-6
Peso molecular: 407.44
Clave InChI: HWEJDWFUSUXSCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 6-hydroxy-2-methyl group. This core is linked to a 3,4-difluorophenyl moiety and a piperazine ring terminated with an ethanone group. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the 6-hydroxy group may improve solubility and hydrogen-bonding interactions with biological targets .

Propiedades

IUPAC Name

1-[4-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2S/c1-10-21-18-25(22-10)17(27)16(28-18)15(12-3-4-13(19)14(20)9-12)24-7-5-23(6-8-24)11(2)26/h3-4,9,15,27H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJDWFUSUXSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound characterized by its unique structural features that include a difluorophenyl moiety and a thiazolo-triazole derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The molecular formula for this compound is C21H19F2N5O3SC_{21}H_{19}F_2N_5O_3S, with a molecular weight of approximately 459.5 g/mol. The presence of the difluorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A review highlighted that derivatives of 1,2,4-triazoles demonstrate activity against various bacterial and fungal strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organisms
Triazole derivative A0.125S. aureus, E. coli
Triazole derivative B0.5Candida albicans
Triazole derivative C1Pseudomonas aeruginosa

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazole scaffold has shown promise in anticancer research. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study found that compounds with similar structures had IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound XHCT-116 (colon carcinoma)6.2
Compound YT47D (breast cancer)27.3
Compound ZMCF-7 (breast cancer)43.4

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring system is known to act as an inhibitor for several enzymes involved in bacterial cell wall synthesis and fungal growth.
  • DNA Intercalation : Some derivatives have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazolo-triazole derivatives for their antimicrobial activities. The study utilized a disc diffusion method to assess efficacy against a panel of gram-positive and gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound consists of several notable structural components:

  • Piperazine Ring : Known for its versatility in medicinal chemistry, serving as a scaffold for various biological activities.
  • Difluorophenyl Group : Enhances lipophilicity and biological activity.
  • Thiazolo-Triazole Derivative : This moiety is associated with specific pharmacological properties, including potential anticancer and antimicrobial activities.

Biological Activities

The compound exhibits various biological activities due to its unique structural composition. Some of the key activities include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation pathways.
  • Anticancer Properties : The thiazolo-triazole structure may confer anticancer properties, making it a candidate for further research in oncology.
  • Antimicrobial Activity : Compounds with similar heterocyclic structures have demonstrated antimicrobial effects, suggesting potential applications in treating infections.

Medicinal Chemistry Applications

The compound is positioned as a promising lead for drug development targeting:

  • Neurological Disorders : Its ability to interact selectively with biological targets may be beneficial in developing treatments for conditions such as anxiety and depression.
  • Inflammatory Diseases : The modulation of pathways related to inflammation through enzyme inhibition presents opportunities for therapeutic intervention in chronic inflammatory diseases.

Case Study 1: Development of FAAH Inhibitors

Research has indicated that compounds similar to 1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone can effectively inhibit FAAH. This inhibition is crucial for enhancing endocannabinoid levels, which may alleviate pain and anxiety symptoms.

CompoundActivityReference
This compoundFAAH Inhibition

Case Study 2: Anticancer Potential

In vitro studies have demonstrated the anticancer potential of thiazolo-triazole derivatives. These studies suggest that the compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Study FocusFindingReference
Thiazolo-Triazole DerivativesInduced apoptosis in cancer cells

Comparación Con Compuestos Similares

1-(4-((3-Fluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole with 2-ethyl-6-hydroxy substitution.
  • Key Differences: Replaces the 3,4-difluorophenyl group with 3-fluorophenyl and substitutes ethanone with furyl methanone.
  • Implications: The furan carbonyl may reduce metabolic stability compared to ethanone, while the single fluorine atom on the phenyl ring may decrease binding affinity relative to the difluorinated analogue .

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone

  • Core Structure : Simplest thiazolo-triazole derivative with a 6-methyl group.
  • Key Differences : Lacks the piperazine linker, difluorophenyl group, and hydroxy substitution.
  • Implications : The absence of the hydroxy group reduces solubility, while the methyl group may limit steric interactions with biological targets .

Analogues with Piperazine-Ethanone Linkers

1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone

  • Core Structure : Tetrazole linked to piperazine via a methyl group.
  • Key Differences : Replaces thiazolo-triazole with tetrazole and substitutes 3,4-difluorophenyl with 4-fluorophenyl.

Fluorinated Aromatic Substitutions

2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Core Structure : 1,2,4-Triazole with 2,4-difluorophenyl and phenylsulfonyl groups.
  • Key Differences : Lacks the thiazolo-triazole core but shares fluorinated aromatic substitution.
  • Implications: The 2,4-difluorophenyl group may enhance metabolic stability compared to non-fluorinated analogues, but the sulfonyl group could introduce toxicity risks .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Implications Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 6-hydroxy-2-methyl, 3,4-difluorophenyl, piperazinyl ethanone Enhanced solubility, antifungal potential
1-(4-((3-Fluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone Thiazolo[3,2-b][1,2,4]triazole 3-fluorophenyl, furyl methanone Reduced metabolic stability
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone Thiazolo[3,2-b][1,2,4]triazole 6-methyl, ethanone Limited solubility, potential for steric hindrance
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone Tetrazole 4-fluorophenyl, thiophenylethanone Altered electronic properties, lower specificity
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 2,4-difluorophenyl, phenylsulfonyl Metabolic stability with potential toxicity

Research Findings and Implications

Antifungal Activity: Molecular docking studies on triazole derivatives suggest that the thiazolo-triazole core may inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis . The 3,4-difluorophenyl group could enhance binding affinity compared to mono-fluorinated analogues .

Metabolic Stability: Fluorine atoms on the aromatic ring slow oxidative metabolism, extending half-life relative to non-fluorinated compounds .

Q & A

Q. Q1. What are the critical reaction parameters for synthesizing this compound with high purity?

A: The synthesis requires precise control of temperature (often 60–80°C), solvent selection (e.g., DMF or chloroform), and catalysts like triethylamine to facilitate coupling reactions. Post-synthesis, purification via column chromatography and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity and purity .

Q. Q2. Which analytical techniques are most reliable for characterizing intermediates and the final product?

A: NMR spectroscopy (for functional group analysis), HPLC (for purity assessment >95%), and mass spectrometry (for molecular weight confirmation) are standard. For crystalline intermediates, X-ray diffraction can resolve stereochemical ambiguities .

Advanced Synthesis & Optimization

Q. Q3. How can researchers resolve yield discrepancies during scale-up synthesis?

A: Yield inconsistencies often arise from improper mixing or temperature gradients in larger reactors. Use flow chemistry to maintain consistent reaction conditions or optimize solvent polarity (e.g., switching from DMF to acetonitrile) to improve solubility of intermediates .

Q. Q4. What strategies mitigate side reactions during piperazine ring functionalization?

A: Protecting group strategies (e.g., Boc for amines) and sequential addition of reagents under inert atmospheres minimize undesired nucleophilic substitutions. Monitoring reaction progress via TLC or inline IR spectroscopy allows real-time adjustments .

Basic Biological Activity & Target Identification

Q. Q5. What in silico methods predict the compound’s biological targets?

A: Molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) or kinase domains (e.g., EGFR) can identify potential targets. Use AutoDock Vina with flexible ligand docking to account for conformational changes .

Q. Q6. Which in vitro assays are suitable for initial activity screening?

A: Microplate-based assays (e.g., MTT for cytotoxicity, β-lactamase reporter assays for GPCR activity) are cost-effective. Include positive controls (e.g., fluconazole for antifungal studies) to validate experimental setups .

Advanced Biological & Mechanistic Studies

Q. Q7. How should conflicting bioactivity data between enzyme inhibition and cell-based assays be addressed?

A: Orthogonal assays (e.g., SPR for binding affinity vs. qPCR for downstream gene expression) can clarify off-target effects. Structural analogs with modified substituents (e.g., replacing 3,4-difluorophenyl with 4-fluorophenyl) may isolate structure-activity relationships (SAR) .

Q. Q8. What methods quantify target engagement in complex biological matrices?

A: Cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) combined with LC-MS/MS proteomics confirm target binding in lysates. Use isotopic labeling (e.g., 13^{13}C) to track compound distribution .

Pharmacokinetics & Stability

Q. Q9. What protocols assess the compound’s solubility and stability in physiological buffers?

A: Shake-flask method with HPLC quantification determines solubility in PBS (pH 7.4) or simulated gastric fluid. For stability, incubate at 37°C and monitor degradation via UV-Vis or LC-MS over 24–72 hours .

Q. Q10. How does the fluorophenyl moiety influence metabolic stability?

A: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes. Perform liver microsome assays (human/rodent) with NADPH cofactors and compare half-life (t1/2t_{1/2}) to non-fluorinated analogs .

Data Analysis & Reproducibility

Q. Q11. What statistical approaches validate reproducibility in dose-response studies?

A: Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Replicate experiments (n3n \geq 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report 95% confidence intervals .

Q. Q12. How can researchers reconcile discrepancies between computational predictions and experimental IC50_{50}50​ values?

A: Re-evaluate docking parameters (e.g., solvation effects, protonation states) and validate with free-energy perturbation (FEP) simulations. Experimental variability (e.g., cell passage number) should be controlled .

Advanced Analytical Techniques

Q. Q13. What hyphenated techniques resolve co-eluting impurities in HPLC analysis?

A: LC-MS/MS with ion trap or Q-TOF detectors identifies impurities via fragmentation patterns. For chiral separations, use columns with cellulose-based stationary phases .

Q. Q14. How does 2D NMR (e.g., COSY, HSQC) clarify ambiguous proton assignments in the thiazolo-triazole core?

A: COSY correlations identify JJ-coupled protons, while HSQC links 1^1H signals to 13^{13}C nuclei. For diastereomers, NOESY reveals spatial proximity of substituents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.